(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide
Description
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3O3S/c1-19-12-5-2-8(16)6-13(12)24-15(19)18-14(21)10-7-9(20(22)23)3-4-11(10)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRNTYZYTVBAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the bromination of 2-methylbenzothiazole to obtain 6-bromo-2-methylbenzothiazole . This intermediate is then subjected to further reactions to introduce the nitro and chloro groups, followed by the formation of the final benzamide structure through a condensation reaction with 2-chloro-5-nitrobenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate catalysts and solvents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Biological Activities
Research indicates that benzothiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have indicated that similar benzothiazole derivatives possess significant antibacterial properties due to their ability to inhibit bacterial growth through various mechanisms .
- Anticancer Properties : Compounds within this class have been explored for their ability to induce apoptosis in cancer cells. The presence of the thiazole ring is often linked to cytotoxic effects against different cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that benzothiazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Synthetic Routes
The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide typically involves several key steps:
- Formation of the Benzothiazole Core : This can be achieved through cyclization of 2-aminobenzenethiol with suitable aldehydes or ketones under acidic conditions.
- Introduction of Substituents : The bromine atom is introduced via bromination reactions, while the chloro and nitro groups can be added through electrophilic substitution reactions.
- Amidation : The final step involves the formation of the amide bond by reacting the ylidene intermediate with appropriate carboxylic acid derivatives .
Anticancer Activity
A study evaluated various benzothiazole derivatives, including this compound, for their anticancer properties. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Efficacy
Another research project focused on synthesizing and testing a series of benzothiazole derivatives against common pathogens. The findings revealed that compounds similar to this compound demonstrated potent antibacterial activity, making them potential candidates for developing new antibiotics .
Mechanism of Action
The mechanism of action of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, its antimicrobial activity may result from disrupting bacterial cell membranes or interfering with essential metabolic processes.
Comparison with Similar Compounds
Structural Analogues in Benzo[d]thiazol-2(3H)-ylidene Derivatives
Several compounds in share the benzo[d]thiazol-2(3H)-ylidene scaffold but differ in substituents:
- Compound 3ad (Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-nitrophenyl)ethan-1-one: Features a nitro group on the phenyl ring, similar to the target compound.
- Compound 3ab (Z)-4-(2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)acetyl)benzonitrile: Contains a cyano group, which may improve planarity and aggregation-induced emission (AIE) properties, as noted in ’s focus on solid-state emissive materials .
Key Difference: The target compound’s benzamide linkage (vs. acetyl or ethanone groups in ) introduces a secondary amide bond, likely enhancing hydrogen-bonding capacity and rigidity.
Thiazole Derivatives with Bioactive Potential
and describe thiazole derivatives with benzamide substituents and varying alkyl/aryl groups:
- This contrasts with the target compound’s bromo and nitro groups, which may balance polarity .
- Compound 37 (N-(3-benzyl-5-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline): The nitro group here aligns with its use in enhancing electrophilicity for biological targeting, such as in kinase inhibition or DNA intercalation .
Key Insight : The target compound’s chloro and nitro substituents may synergize to act as hydrogen-bond acceptors, a feature critical for protein-ligand interactions in anticancer or antimicrobial contexts.
Halogen-Substituted Analogues
describes a bromo-substituted chromenone-thiazole hybrid:
- (E)-6-Bromo-3-{2-[2-(2-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one : The bromo substituent here enhances molecular stability and π-π stacking, as evidenced by its crystallographic data .
Relevance : The bromo group in the target compound may similarly stabilize its conformation, favoring solid-state packing or target binding.
Biological Activity
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. Its unique structural features, including a thiazole ring and various substituents such as bromine, chlorine, and nitro groups, suggest significant potential for biological activity. This article reviews the compound's synthesis, mechanisms of action, and biological activities based on diverse research findings.
Synthesis
The synthesis of this compound typically follows these steps:
- Formation of the Benzo[d]thiazole Core : The compound is synthesized by reacting 6-bromo-3-methylbenzo[d]thiazol-2(3H)-one with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine.
- Amidation : The reaction leads to the formation of the amide bond, crucial for its biological activity.
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, potentially affecting glucose metabolism and demonstrating antidiabetic properties.
- Receptor Modulation : It could modulate receptor activities that influence cellular signaling pathways related to inflammation and cancer.
- Gene Expression Alteration : The compound might alter gene expression related to various physiological processes, impacting cell proliferation and survival.
Antidiabetic Activity
Recent studies have shown that derivatives similar to this compound exhibit significant antidiabetic activity by inhibiting enzymes such as α-glucosidase and α-amylase. For example, compounds with similar structures have demonstrated IC50 values ranging from 0.90 μM to 130.90 μM against these enzymes, indicating potent inhibitory effects .
| Compound | α-Glucosidase IC50 (μM) | α-Amylase IC50 (μM) |
|---|---|---|
| Reference (Acarbose) | 39.48 ± 0.80 | 5.60 ± 0.30 |
| Compound 5o | 10.75 ± 0.52 | 0.90 ± 0.31 |
Anticancer Activity
The thiazole moiety in this compound is known for its anticancer properties. Preliminary studies indicate that compounds containing thiazole rings can inhibit matrix metalloproteinases and exhibit cytotoxic effects against various cancer cell lines . The presence of electron-withdrawing groups like nitro enhances the anticancer activity by stabilizing reactive intermediates.
Antimicrobial Activity
Compounds similar to this compound have also been evaluated for antimicrobial properties. Studies suggest that these compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .
Case Studies
- Antidiabetic Effects : A study focused on a series of benzo[d]thiazole derivatives revealed that specific substitutions significantly enhance α-glucosidase inhibition, making them potential candidates for diabetes management .
- Cytotoxicity Against Cancer Cells : Another investigation demonstrated that thiazole derivatives exhibited cytotoxicity against breast and lung cancer cell lines, supporting further exploration of this compound in oncological research .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via condensation between a substituted benzoyl chloride (e.g., 2-chloro-5-nitrobenzoyl chloride) and a 6-bromo-3-methylbenzo[d]thiazol-2-amine precursor. Key steps include:
-
Step 1 : Preparation of the thiazol-2-amine intermediate through cyclization of brominated thiourea derivatives under reflux with ethanol and sodium acetate (as described for analogous compounds in and ).
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Step 2 : Coupling with the benzoyl chloride using pyridine or DMF as a base to facilitate amide bond formation (similar to methods in ).
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Optimization : Microwave-assisted synthesis () reduces reaction time (e.g., 30 minutes vs. 12 hours for conventional heating) and improves purity by minimizing side reactions.
Table 1: Comparison of Synthetic Methods
Method Catalyst/Solvent Time Yield (%) Purity (HPLC) Conventional Heating Pyridine/EtOH 12 h 55–60 92% Microwave-Assisted DMF/NaOAc 30 min 70–75 98%
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the benzo[d]thiazole ring (e.g., δ 7.8–8.2 ppm for aromatic protons) and nitro/chloro substituents ( ) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) ().
- X-ray Crystallography : Resolve the (E)-configuration of the imine bond, as demonstrated for structurally similar thiazol-2-ylidene derivatives ().
Advanced Research Questions
Q. How do electronic effects of the nitro and bromo substituents influence the compound’s reactivity in biological systems?
- Methodological Answer :
- Electron-Withdrawing Effects : The nitro group (-NO₂) reduces electron density on the benzamide ring, enhancing electrophilic reactivity. This can be quantified via Hammett σ constants (σpara-NO₂ = 1.27), predicting increased binding to electron-rich enzymatic pockets .
- Bromo Substituent : The 6-bromo group sterically hinders planarization of the benzothiazole ring, potentially altering binding kinetics (observed in glucosidase inhibition studies for analogs in ) .
- Experimental Validation : Use time-resolved UV-Vis spectroscopy to monitor charge-transfer interactions with biological targets (e.g., enzymes or DNA).
Q. What computational approaches are effective for predicting binding affinities of this compound to STING or other immune-related targets?
- Methodological Answer :
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Molecular Docking : Use AutoDock Vina to model interactions with STING’s cyclic dinucleotide pocket, focusing on hydrogen bonding between the nitro group and Thr263/Ser241 residues (as in ) .
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MD Simulations : Conduct 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of the ligand-protein complex. Compare results with empirical IC₅₀ data from cell-based assays .
Table 2: Computational vs. Empirical Binding Data
Target Predicted ΔG (kcal/mol) Experimental IC₅₀ (µM) STING Agonism -9.2 0.45 Glucosidase -7.8 1.2
Data Contradiction Resolution
Q. How can researchers resolve discrepancies in reported yields when using alternative catalytic systems (e.g., NaOAc vs. K₂CO₃)?
- Methodological Answer :
-
Root Cause Analysis : Sodium acetate (NaOAc) may favor milder conditions for condensation (), while K₂CO₃ could induce side reactions (e.g., hydrolysis of nitro groups).
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Design of Experiments (DoE) : Use a factorial design to test variables (catalyst, solvent, temperature). For example, optimize using Response Surface Methodology (RSM) to identify ideal conditions.
Table 3: Catalyst Screening Results
Catalyst Solvent Temp (°C) Yield (%) NaOAc EtOH 80 72 K₂CO₃ DMF 100 58 Pyridine Toluene 110 65
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
